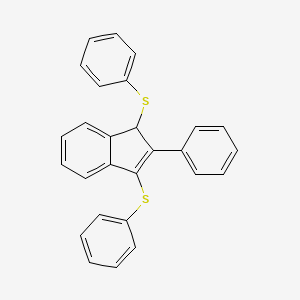![molecular formula C13H23O4P B14280909 Phosphonic acid, [2-oxo-1-(2-propenyl)cyclohexyl]-, diethyl ester CAS No. 153171-96-1](/img/structure/B14280909.png)
Phosphonic acid, [2-oxo-1-(2-propenyl)cyclohexyl]-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [2-oxo-1-(2-propenyl)cyclohexyl]-, diethyl ester is an organophosphorus compound. It is a derivative of phosphonic acid, characterized by the presence of a diethyl ester group and a cyclohexyl ring with an oxo and propenyl substituent. This compound is part of the broader class of phosphonates, which are known for their stability and versatility in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [2-oxo-1-(2-propenyl)cyclohexyl]-, diethyl ester typically involves the Michaelis-Arbuzov reaction. This reaction involves the conversion of a trialkyl phosphite to a phosphonate ester using an alkyl halide. For example, the reaction of trimethylphosphite with methyl iodide yields dimethyl methylphosphonate .
Industrial Production Methods
Industrial production of phosphonates often begins with phosphorous acid (H₃PO₃), which is alkylated to form various phosphonic acids and their derivatives. The Michaelis-Arbuzov reaction is a common method used in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [2-oxo-1-(2-propenyl)cyclohexyl]-, diethyl ester can undergo several types of chemical reactions, including:
Oxidation: Conversion to phosphonic acid derivatives.
Reduction: Formation of phosphine oxides.
Substitution: Replacement of ester groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride.
Substituting agents: Such as alkyl halides.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates .
Scientific Research Applications
Phosphonic acid, [2-oxo-1-(2-propenyl)cyclohexyl]-, diethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioisostere for phosphate in biochemical applications.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of flame retardants, plasticizers, and stabilizers for polymers.
Mechanism of Action
The mechanism of action of phosphonic acid, [2-oxo-1-(2-propenyl)cyclohexyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a competitive inhibitor of enzymes that utilize phosphate groups, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Methylphosphonic acid: A simpler phosphonic acid derivative.
Dimethyl methylphosphonate: A related phosphonate ester.
Bisphosphonates: A class of compounds used in the treatment of osteoporosis.
Uniqueness
Phosphonic acid, [2-oxo-1-(2-propenyl)cyclohexyl]-, diethyl ester is unique due to its specific structural features, such as the cyclohexyl ring with an oxo and propenyl substituent. These features confer distinct chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
153171-96-1 |
|---|---|
Molecular Formula |
C13H23O4P |
Molecular Weight |
274.29 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-2-prop-2-enylcyclohexan-1-one |
InChI |
InChI=1S/C13H23O4P/c1-4-10-13(11-8-7-9-12(13)14)18(15,16-5-2)17-6-3/h4H,1,5-11H2,2-3H3 |
InChI Key |
MQCJKTVNWGONII-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1(CCCCC1=O)CC=C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one](/img/structure/B14280841.png)
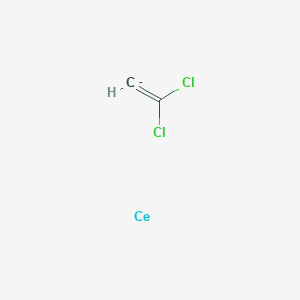
![2-Bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14280851.png)

![N-[(2-Bromophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B14280860.png)
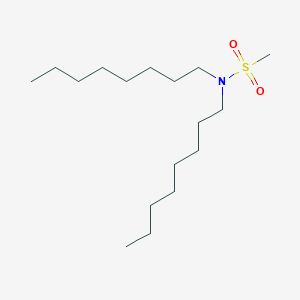
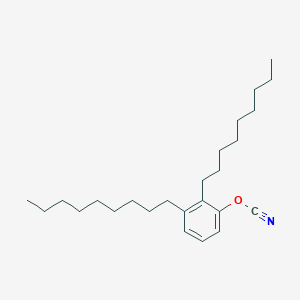

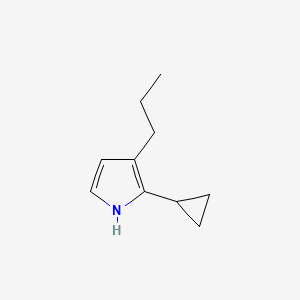
![1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14280897.png)
![(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol](/img/structure/B14280902.png)
![(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B14280904.png)
